BACE1 Inhibition: Kushenol C vs. Structural Analogs
Kushenol C inhibits β-site APP cleaving enzyme 1 (BACE1) with an IC50 of 5.45 µM [1]. In contrast, Kushenol A, a close structural analog differing by substitution pattern, exhibits no reported BACE1 inhibitory activity at comparable concentrations, with its primary enzyme inhibition targets being tyrosinase (IC50 = 1.1 µM) and α-glucosidase (IC50 = 45 µM) [2]. This divergent target engagement underscores Kushenol C's unique utility in BACE1-focused research.
| Evidence Dimension | BACE1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5.45 µM |
| Comparator Or Baseline | Kushenol A: No reported BACE1 inhibition; Kushenol A tyrosinase IC50 = 1.1 µM |
| Quantified Difference | Kushenol C demonstrates measurable BACE1 inhibition while Kushenol A does not |
| Conditions | In vitro enzyme inhibition assay; recombinant BACE1 |
Why This Matters
Researchers investigating BACE1 as a therapeutic target for Alzheimer's disease should select Kushenol C over Kushenol A, which lacks this specific activity.
- [1] Cho, B.O.; Che, D.N.; Kim, J.S.; Kim, J.H.; Shin, J.Y.; Kang, H.J.; Jang, S.I. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of Kushenol C Isolated from the Roots of Sophora flavescens. Molecules 2020, 25, 1768. View Source
- [2] Kim, J.H.; Cho, I.S.; So, Y.K.; Kim, H.H.; Kim, Y.H. Kushenol A and 8-prenylkaempferol, tyrosinase inhibitors, derived from Sophora flavescens. J. Enzyme Inhib. Med. Chem. 2018, 33, 1048-1054. View Source
